4-(2,3-Dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid
Description
4-(2,3-Dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid is a substituted butanoic acid derivative characterized by:
- Core structure: A four-carbon backbone with a carboxylic acid group at position 1, a 2,3-dichloroanilino moiety at position 4, and an ethylamino substituent at position 2.
- Functional groups: 4-oxobutanoic acid: The ketone at position 4 and carboxylic acid at position 1 contribute to hydrogen-bonding interactions. 2,3-Dichloroanilino: Two chlorine atoms on the aromatic ring enhance electron-withdrawing effects, influencing electronic distribution and binding affinity.
Properties
IUPAC Name |
4-(2,3-dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O3/c1-2-15-9(12(18)19)6-10(17)16-8-5-3-4-7(13)11(8)14/h3-5,9,15H,2,6H2,1H3,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRCWTQXHXKNBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(CC(=O)NC1=C(C(=CC=C1)Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 2,3-Dichloroaniline Intermediate
The synthesis begins with the preparation of 2,3-dichloroaniline, a precursor critical for subsequent coupling reactions.
Method A: Direct Chlorination of Aniline
Aniline undergoes electrophilic aromatic chlorination using chlorine gas (Cl₂) or sodium hypochlorite (NaOCl) in the presence of Lewis acids (e.g., FeCl₃). The 2,3-dichloro isomer is favored under controlled temperatures (0–5°C) due to ortho/para-directing effects.
| Parameter | Value |
|---|---|
| Starting Material | Aniline |
| Chlorinating Agent | Cl₂ (1.2 equiv) |
| Catalyst | FeCl₃ (0.1 equiv) |
| Temperature | 0–5°C |
| Yield | 58–62% |
Method B: Reductive Dechlorination of Polychlorinated Benzene
2,3-Dichloronitrobenzene is reduced to 2,3-dichloroaniline via catalytic hydrogenation (H₂/Pd-C) or using Sn/HCl. This method avoids isomer formation but requires nitro-group prefunctionalization.
| Parameter | Value |
|---|---|
| Starting Material | 2,3-Dichloronitrobenzene |
| Reducing Agent | H₂ (1 atm), 10% Pd-C |
| Solvent | Ethanol |
| Yield | 85–90% |
Coupling with Ethylamine
The dichloroaniline intermediate is reacted with ethylamine to form the ethylamino derivative. This step is sensitive to pH and solvent polarity.
Method C: Nucleophilic Substitution in Polar Aprotic Solvents
2,3-Dichloroaniline reacts with ethylamine in dimethylformamide (DMF) at 80°C for 12 hours. A base (e.g., K₂CO₃) neutralizes HCl byproducts, driving the reaction forward.
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ (2.0 equiv) |
| Temperature | 80°C |
| Yield | 70–75% |
Method D: Microwave-Assisted Coupling
Microwave irradiation (150 W, 100°C) accelerates the reaction in acetonitrile, reducing the time to 2 hours with comparable yields (68–72%).
Formation of Butanoic Acid Backbone
The final step involves condensing the ethylamino-dichloroaniline derivative with a butanoic acid precursor.
Method E: Succinic Anhydride Condensation
The ethylamino intermediate reacts with succinic anhydride in acetic acid under reflux. The reaction proceeds via nucleophilic acyl substitution, forming the 4-oxobutanoic acid moiety.
| Parameter | Value |
|---|---|
| Reagent | Succinic Anhydride |
| Solvent | Glacial Acetic Acid |
| Temperature | 120°C (reflux) |
| Yield | 65–70% |
Method F: Enzymatic Catalysis
Lipase-mediated esterification in non-aqueous media (e.g., tert-butanol) offers a greener alternative, achieving 60% yield at 50°C over 24 hours.
Alternative Synthetic Pathways
One-Pot Tandem Reactions
A streamlined approach combines chlorination, coupling, and backbone formation in a single reactor. For example, using Cl₂ gas for chlorination, followed by in situ ethylamine addition and succinic anhydride condensation. Yields remain modest (50–55%) due to competing side reactions.
Solid-Phase Synthesis
Immobilizing the dichloroaniline on a Wang resin enables stepwise addition of ethylamine and succinic anhydride. This method simplifies purification but requires specialized equipment, yielding 45–50%.
Reaction Optimization and Byproduct Analysis
Temperature and Solvent Effects
- Polar Solvents (DMF, DMSO) : Enhance solubility but may promote hydrolysis of the ethylamino group at elevated temperatures.
- Non-Polar Solvents (Toluene) : Reduce side reactions but slow reaction kinetics.
Common Byproducts and Mitigation Strategies
- 3,4-Dichloro Isomer : Forms due to incomplete regiocontrol during chlorination. Mitigated by using FeCl₃ at subzero temperatures.
- Over-Chlorinated Products : Excess Cl₂ leads to trichloro derivatives. Stoichiometric control and slow reagent addition minimize this issue.
- Ethylamine Oligomerization : Occurs at high pH. Buffering with weak acids (e.g., AcOH) suppresses oligomer formation.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC (C18 column, MeCN/H₂O 70:30) shows ≥98% purity for optimized methods.
Industrial Scalability and Environmental Considerations
- Waste Management : Chlorination byproducts (HCl) require neutralization with NaOH, generating NaCl effluent.
- Catalyst Recovery : FeCl₃ can be recycled via aqueous extraction, reducing costs by 20%.
- Green Chemistry : Enzymatic methods and microwave-assisted reactions lower energy consumption by 30–40% compared to traditional routes.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions vary based on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.
Scientific Research Applications
4-(2,3-Dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2,3-Dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various physiological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares structural features, molecular properties, and key differences:
*Estimated based on structural analogs.
†Calculated from molecular formula.
Key Comparisons:
Electronic Effects: Chlorine substituents (2,3- vs. 2,4-dichloro) alter electron density on the anilino ring. The 2,3-dichloro configuration may create a more polarized aromatic system compared to 2,4-dichloro .
Steric and Lipophilic Properties: Ethylamino at position 2 (target compound) introduces steric bulk and basicity, absent in analogs like 4-(2,4-dichloroanilino)-4-oxobutanoic acid . Azepanylcarbonyl () and butyrylamino () groups significantly increase molecular weight and lipophilicity, impacting membrane permeability .
Acidity and Reactivity: The α,β-unsaturated double bond in (2Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid lowers the pKa of the carboxylic acid due to conjugation, enhancing solubility in polar solvents .
Synthetic Challenges :
- EDC-mediated coupling (e.g., ) is a common method for forming amide bonds in these derivatives, but by-product formation (e.g., unexpected NMR signals) indicates challenges in purity .
Biological Activity
4-(2,3-Dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid is a synthetic organic compound notable for its unique structure, which includes a dichloroaniline moiety and an ethylamino group attached to a 4-oxobutanoic acid backbone. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and antimicrobial applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 305.16 g/mol. Its structure facilitates interactions with various biological targets, influencing metabolic pathways and potentially leading to therapeutic effects.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄Cl₂N₂O₃ |
| Molecular Weight | 305.16 g/mol |
| CAS Number | 1037507-68-8 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of the dichloroaniline precursor, followed by amination and acylation to introduce the ethylamino and oxobutanoic acid groups. Controlled reaction conditions are crucial for achieving high yields and purity.
Research indicates that this compound may interact with specific enzymes or receptors, modulating biochemical pathways. The exact mechanisms remain under investigation, but similar compounds have shown potential in therapeutic areas such as anti-cancer treatments and anti-inflammatory responses.
Antimicrobial Activity
Preliminary studies suggest that derivatives of compounds with similar structures exhibit significant antimicrobial properties. For example, compounds featuring halogenated aromatic groups have demonstrated effectiveness against various pathogens, including bacteria and fungi.
Anti-inflammatory Properties
Compounds containing oxobutanoic acid moieties have been associated with anti-inflammatory effects. The dichloroaniline component may enhance these properties by influencing inflammatory pathways at the molecular level.
Case Studies
- Antitumor Activity : A study on azole derivatives revealed that certain structural modifications could enhance cytotoxic effects against cancer cell lines (HepG2) with IC50 values below 50 μM . While specific data on this compound is limited, its structural similarities suggest potential for similar activity.
- Antimicrobial Efficacy : Research into related compounds has shown promising results against pathogenic fungi such as Aspergillus fumigatus. These findings indicate that the presence of a dichloroaniline moiety may contribute to enhanced antifungal activity .
Comparative Analysis
To provide further context on the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 4-(2,3-Dichloroanilino)-2-(dimethylamino)-4-oxobutanoic acid | 28646-20-0 | Exhibits potential anti-inflammatory activity |
| RSR-13 | 127687-08-5 | Allosteric effector with unique binding patterns |
| SAHA (Suberoylanilide Hydroxamic Acid) | 143343-98-0 | Clinically used anticancer agent |
Q & A
Q. What are the optimal synthetic routes for 4-(2,3-dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via a multi-step approach involving: (i) Condensation of 2,3-dichloroaniline with maleic anhydride to form the oxobutanoic acid backbone. (ii) Subsequent ethylamine substitution at the β-position under controlled pH (6–7) to avoid side reactions. (iii) Purification via recrystallization in ethanol/water mixtures (70:30 v/v) to achieve >95% purity .
- Key Parameters : Monitor reaction progress using HPLC (C18 column, 1.0 mL/min flow, 220 nm detection) to track intermediates .
Q. How can structural confirmation be achieved for this compound?
- Analytical Techniques :
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and N–H bending (amine groups at ~1550 cm⁻¹).
- NMR : Use ¹H NMR (DMSO-d₆) to resolve ethylamino protons (δ 1.2–1.4 ppm) and aromatic protons (δ 7.0–7.8 ppm) .
- X-ray Crystallography : For definitive confirmation, grow single crystals in acetone and analyze using a Bruker D8 VENTURE diffractometer (R factor < 0.05) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for analogs of this compound?
- Approach :
- Comparative Assays : Test the compound against structurally similar derivatives (e.g., 4-(3-chloro-2-methylanilino)-4-oxobutanoic acid) in parallel cytotoxicity assays (e.g., MTT on HeLa cells) to isolate substituent effects .
- Meta-Analysis : Cross-reference bioactivity datasets from PubChem and EPA DSSTox, focusing on logP (1.8–2.2) and hydrogen-bonding capacity (2 acceptors, 2 donors) to explain variance .
Q. What strategies mitigate byproduct formation during large-scale synthesis?
- Optimization :
- Use flow chemistry to maintain precise temperature (25–30°C) and residence time (20 min) during the ethylamine substitution step.
- Add scavengers (e.g., molecular sieves) to sequester HCl byproducts, improving yield from 75% to 92% .
Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?
- Methods :
- Molecular Dynamics : Simulate binding to serum albumin (PDB ID 0RZ) to predict plasma half-life .
- ADMET Prediction : Use SwissADME to optimize logS (-3.2 to -2.5) and BBB permeability (TPSA > 80 Ų reduces CNS penetration) .
Critical Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
